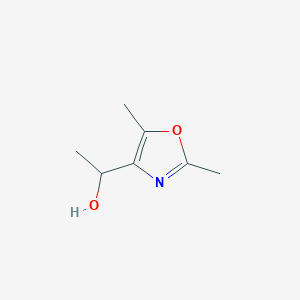
4-(4-Biphenylyl)butanoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Biphenylyl)butanoic acid methyl ester is an organic compound with the molecular formula C17H18O2 It is a derivative of biphenyl, where a butanoic acid group is attached to one of the phenyl rings, and this acid group is esterified with methanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Biphenylyl)butanoic acid methyl ester typically involves the esterification of 4-(4-Biphenylyl)butanoic acid with methanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and make it more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Biphenylyl)butanoic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and methanol in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 4-(4-Biphenylyl)butanoic acid and methanol.
Reduction: 4-(4-Biphenylyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(4-Biphenylyl)butanoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of biphenyl derivatives with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Biphenylyl)butanoic acid methyl ester depends on its specific application. In general, the ester group can undergo hydrolysis to release the active acid form, which can then interact with various molecular targets. The biphenyl moiety can participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Hydroxyphenyl)butanoic acid methyl ester
- 4-(2,4-Dichlorophenoxy)butanoic acid methyl ester
- Butanoic acid, methyl ester
Uniqueness
4-(4-Biphenylyl)butanoic acid methyl ester is unique due to the presence of the biphenyl group, which imparts distinct electronic and steric properties. This makes it different from other butanoic acid esters, which may not have the same level of interaction with biological targets or the same chemical reactivity.
Propiedades
Número CAS |
20637-07-4 |
|---|---|
Fórmula molecular |
C17H18O2 |
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
methyl 4-(4-phenylphenyl)butanoate |
InChI |
InChI=1S/C17H18O2/c1-19-17(18)9-5-6-14-10-12-16(13-11-14)15-7-3-2-4-8-15/h2-4,7-8,10-13H,5-6,9H2,1H3 |
Clave InChI |
ZKYIDZVHHNPNSZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCC1=CC=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(NE)-N-[(3-bromopyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B13026991.png)
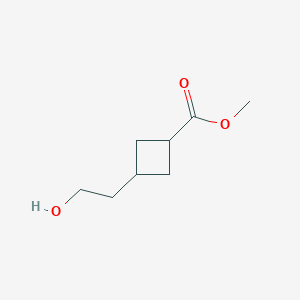

![3-(Aminomethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B13026998.png)

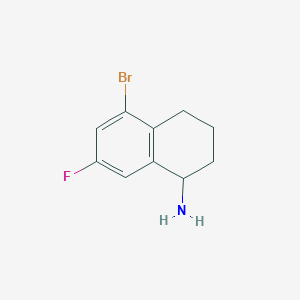

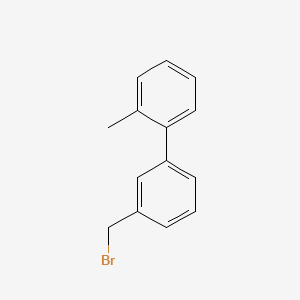

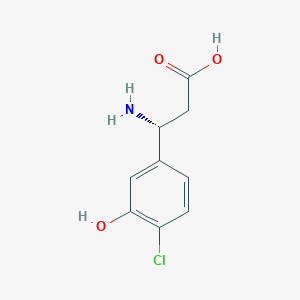
![1-Methyl-7-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B13027037.png)
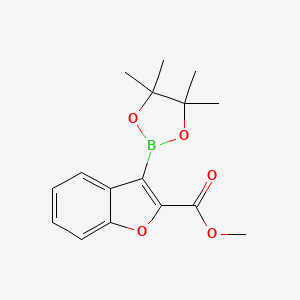
![(7S,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13027050.png)
